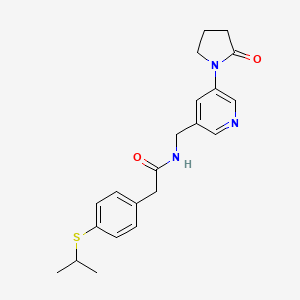![molecular formula C20H23N3O2 B2727644 4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-58-6](/img/structure/B2727644.png)
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals, employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is a fused bicyclic 5–6 heterocycle . The exact molecular structure of “4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide” would require more specific information or computational chemistry analysis.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be functionalized through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Aplicaciones Científicas De Investigación
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, such as the compound , have been discovered as covalent anticancer agents . These compounds have shown potential in the treatment of cancers, particularly those with KRAS G12C mutations . The compound I-11, a derivative of imidazo[1,2-a]pyridine, has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells .
Development of Covalent Inhibitors
The compound’s core backbone, imidazo[1,2-a]pyridine, has been utilized in the development of targeted covalent inhibitors (TCIs) for treating cancers . This has spurred the search for novel scaffolds to install covalent warheads .
Scaffold Hopping Strategy
The compound has been used in a scaffold hopping strategy, which is a method used in medicinal chemistry to discover new pharmaceuticals . This strategy has been used to explore the potential of imidazo[1,2-a]pyridine for the development of covalent inhibitors .
Synthesis of N-(pyridin-2-yl)amides
The compound has been used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These structures have received great attention in recent years due to their varied medicinal applications .
Synthesis of 3-bromoimidazo[1,2-a]pyridines
The compound has also been used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These versatile structures can be further transferred to other skeletons .
Anti-fungal Effects
Although the specific details are not available, there is research indicating potential anti-fungal effects of the compound .
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridines can vary depending on the specific compound and its biological target. Some imidazo[1,2-a]pyridines have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Direcciones Futuras
Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . Future research could focus on developing more efficient synthesis methods, exploring new biological activities, and designing new drugs based on the imidazo[1,2-a]pyridine scaffold .
Propiedades
IUPAC Name |
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-2-3-14-25-18-9-7-16(8-10-18)20(24)21-12-11-17-15-23-13-5-4-6-19(23)22-17/h4-10,13,15H,2-3,11-12,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUDZCNYOHRIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-((4-methoxyphenyl)amino)-8-phenyl-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-5(8H)-one](/img/structure/B2727566.png)
![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2727568.png)




![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2727573.png)

![2-(4-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2727576.png)

![2-[(3-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2727583.png)